molecular formula C22H26N6O3 B5030516 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B5030516
M. Wt: 422.5 g/mol
InChI Key: LJPZASPHMGWQDZ-UHFFFAOYSA-N
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Description

3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms, and is further substituted with piperazine and pyrazole moieties. This structural complexity makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic synthesis techniques

    Synthesis of Pyridazine Core: The pyridazine core can be synthesized using a variety of methods, including the condensation of hydrazine with diketones or the cyclization of appropriate precursors.

    Introduction of Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions, where a piperazine derivative reacts with a suitable leaving group on the pyridazine ring.

    Introduction of Pyrazole Moiety: The pyrazole moiety can be introduced via cyclization reactions involving hydrazines and 1,3-diketones.

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridazine, piperazine, or pyrazole rings are replaced by other substituents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for various chemical reactions and studies.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, or it may interact with receptors on cell surfaces, triggering signaling cascades that result in specific cellular responses.

Comparison with Similar Compounds

3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can be compared with other similar compounds, such as:

    Piperazine Derivatives: Compounds containing the piperazine moiety, which are known for their diverse biological activities, including antipsychotic and antimicrobial properties.

    Pyrazole Derivatives: Compounds containing the pyrazole ring, which are studied for their anti-inflammatory, analgesic, and anticancer activities.

    Pyridazine Derivatives: Compounds containing the pyridazine ring, which are explored for their potential as cardiovascular and central nervous system agents.

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological and chemical properties not observed in simpler analogs.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O3/c1-15-13-16(2)28(25-15)21-8-7-20(23-24-21)26-9-11-27(12-10-26)22(29)17-5-6-18(30-3)19(14-17)31-4/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPZASPHMGWQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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